

# Technical Whitepaper: 4-Chloro-3-nitrobenzaldehyde Oxime

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## Compound of Interest

Compound Name: 4-Chloro-3-nitrobenzaldehyde  
oxime  
Cat. No.: B8805806

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A Strategic Intermediate for Nitrogenous Heterocycles and Nitrile Synthesis

## Executive Summary

**4-Chloro-3-nitrobenzaldehyde oxime** (CAS 66399-01-7) serves as a pivotal "gateway" intermediate in organic synthesis, particularly for drug development programs targeting kinase inhibitors and anti-infectives. Its value lies in its bifunctional nature: the oxime moiety allows for rapid transformation into nitriles, amines, or isoxazole heterocycles, while the ortho-chloro-nitro motif provides a handle for subsequent nucleophilic aromatic substitution (

) reactions. This guide details the physicochemical profile, validated synthesis protocols, and safety standards required to integrate this compound into high-throughput and process-scale workflows.

## Chemical Identity & Physicochemical Profile[1][2][3] [4][5][6][7][8]

The following data aggregates vendor-reported specifications and calculated properties to establish a baseline for quality control.

Parameter	Specification
Chemical Name	4-Chloro-3-nitrobenzaldehyde oxime
CAS Number	66399-01-7
Synonyms	(Z)-4-chloro-3-nitrobenzaldehyde oxime; 4-Chloro-3-nitrobenzaldoxime
Molecular Formula	
Molecular Weight	200.58 g/mol
Appearance	Pale yellow to yellow crystalline solid
Melting Point	147–150 °C (Significant increase over aldehyde precursor MP ~63°C)
Solubility	Soluble in DMSO, DMF, Methanol, Ethyl Acetate; Insoluble in Water
pKa (Calculated)	~10.5 (Oxime OH)

## Synthesis & Manufacturing Protocol

### Reaction Mechanism

The synthesis proceeds via the condensation of 4-chloro-3-nitrobenzaldehyde with hydroxylamine hydrochloride. This reaction is acid-catalyzed but requires a base to buffer the released HCl and shift the equilibrium toward the oxime product.

### Experimental Workflow (DOT Diagram)



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Caption: Step-by-step synthetic workflow for the conversion of aldehyde to oxime.

## Validated Laboratory Protocol

Note: This protocol is scaled for 10 mmol but can be linearly scaled up.

- **Dissolution:** In a 100 mL round-bottom flask, dissolve 4-chloro-3-nitrobenzaldehyde (1.86 g, 10 mmol) in Ethanol (20 mL). The solution will be pale yellow.[1]
- **Reagent Preparation:** In a separate beaker, dissolve Hydroxylamine hydrochloride (0.84 g, 12 mmol) and Sodium Acetate (1.0 g, 12 mmol) in Water (10 mL).
- **Addition:** Add the aqueous hydroxylamine solution dropwise to the ethanolic aldehyde solution with vigorous stirring.
- **Reaction:** Stir the mixture at room temperature for 2 hours. Alternatively, heat to reflux for 30 minutes to accelerate conversion. Monitor by TLC (Hexane:EtOAc 7:3); the aldehyde spot (R<sub>f</sub> ~0.6) should disappear, replaced by the lower oxime spot.
- **Workup:** Pour the reaction mixture into 100 mL of crushed ice/water. The oxime will precipitate as a yellow solid.
- **Isolation:** Filter the solid using a Buchner funnel. Wash with cold water (3 x 20 mL) to remove salts.
- **Purification:** Recrystallize from Ethanol/Water (3:1) if high purity (>98%) is required. Dry in a vacuum oven at 45°C.
  - Expected Yield: 85–95% (1.7 – 1.9 g).

## Applications in Drug Discovery[9]

The strategic value of CAS 66399-01-7 lies in its downstream transformations. It is not merely an endpoint but a scaffold generator.

## Functional Group Transformations[10]

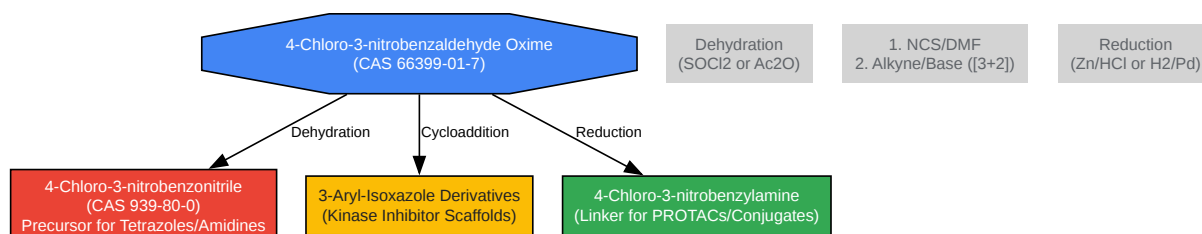
- **Dehydration to Nitriles:** Treatment with dehydrating agents (e.g.,

, acetic anhydride, or catalytic systems like

) converts the oxime to 4-chloro-3-nitrobenzotrile (CAS 939-80-0). This nitrile is a precursor for amidines and tetrazoles (common bioisosteres for carboxylic acids).

- [3+2] Cycloaddition: Chlorination of the oxime (using NCS) yields the hydroximoyl chloride, which generates a nitrile oxide in situ. This dipole undergoes [3+2] cycloaddition with alkynes or alkenes to form isoxazoles and isoxazolines, privileged scaffolds in antibacterial and anti-inflammatory drugs.
- Reduction: Catalytic hydrogenation ( , Pd/C) or hydride reduction ( ) yields the corresponding benzylamine, often preserving the chloro-nitro substitution pattern for later derivatization.

## Strategic Pathways Diagram (DOT)



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Caption: Divergent synthetic pathways utilizing the oxime as a core building block.

## Safety & Handling (MSDS Analysis)

Signal Word:WARNING

The compound is an aromatic nitro compound and an oxime; it possesses irritant properties and potential thermal instability at high temperatures.

Hazard Class	H-Code	Hazard Statement	Prevention (P-Codes)
Skin Irritation	H315	Causes skin irritation. [2]	P264, P280
Eye Irritation	H319	Causes serious eye irritation.	P305+P351+P338
STOT - SE	H335	May cause respiratory irritation.	P261, P271

## Handling Protocols:

- PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Use a dust mask (N95) if handling powder outside a fume hood.
- Thermal Stability: Oximes can undergo thermal rearrangement (Beckmann) or decomposition. Do not heat above 160°C without safety calorimetry testing (DSC).
- Storage: Store in a cool, dry place (2-8°C recommended for long-term). Keep container tightly closed to prevent hydrolysis back to the aldehyde.

## Analytical Quality Control

To ensure protocol integrity, verify the product using these diagnostic signals:

- NMR (400 MHz,  
):
  - Look for the distinctive oxime proton (=N-OH): Broad singlet, typically 11.5 – 12.0 ppm.
  - Look for the methine proton (-CH=N-): Singlet, typically 8.2 – 8.5 ppm.
  - Aromatic region:

7.8 – 8.3 ppm (3 protons).

- IR Spectroscopy:
  - O-H stretch: Broad band at 3200–3400
  - C=N stretch: Sharp, weak band at ~1620–1640
  - NO<sub>2</sub> stretches: Strong bands at ~1530 (asymmetric) and ~1350 (symmetric).

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